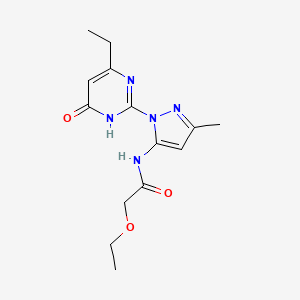![molecular formula C20H15FN6O B2883540 N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide CAS No. 1226448-92-5](/img/structure/B2883540.png)
N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of benzamide derivatives and is commonly referred to as EPPB.
作用機序
The mechanism of action of EPPB involves the inhibition of PARP14. PARP14 is an intracellular protein that plays a crucial role in the regulation of cellular processes. EPPB binds to PARP14 and prevents its activity, leading to the death of cancer cells.
Biochemical and Physiological Effects
EPPB has been shown to have a significant effect on the biochemical and physiological processes of cells. It can inhibit the activity of PARP14, leading to the death of cancer cells. Additionally, EPPB can also affect the expression of certain genes, leading to changes in cellular processes.
実験室実験の利点と制限
One of the advantages of using EPPB in lab experiments is its specificity towards PARP14. This specificity allows for targeted inhibition of PARP14, leading to a more significant effect on cancer cells. However, one of the limitations of using EPPB is its limited solubility in water, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on EPPB. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of EPPB and improve its solubility in water.
Conclusion
In conclusion, N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide is a synthetic compound that has shown potential in various scientific research applications. Its specificity towards PARP14 makes it a promising candidate for cancer treatment. However, further research is needed to optimize its use and explore its potential in other applications.
合成法
The synthesis of EPPB involves the reaction of 2-(4-fluorophenoxy)pyrimidine-5-carboxylic acid with 3-(chloromethyl)oxirane in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-ethoxypropylamine to give the final product, N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide.
科学的研究の応用
EPPB has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by targeting a specific enzyme called PARP14. PARP14 is involved in the regulation of various cellular processes, including DNA repair and gene expression. Inhibition of PARP14 by EPPB can lead to the death of cancer cells.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-16-1-3-17(4-2-16)27-19(15-7-11-23-12-8-15)18(25-26-27)20(28)24-13-14-5-9-22-10-6-14/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORHJUKUSXERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

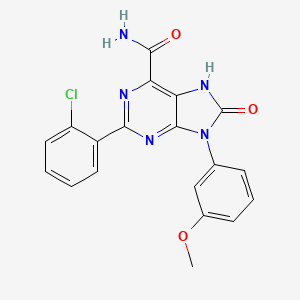


![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)
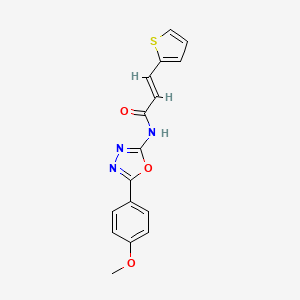
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
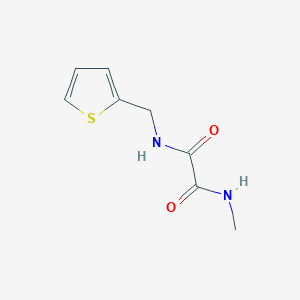
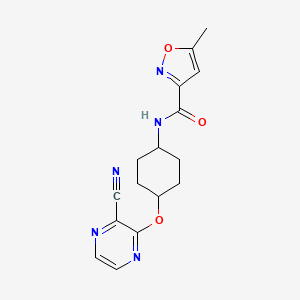
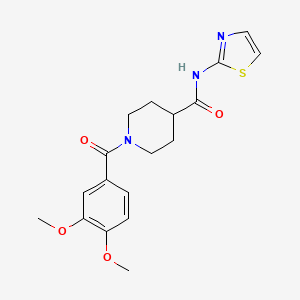
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)

